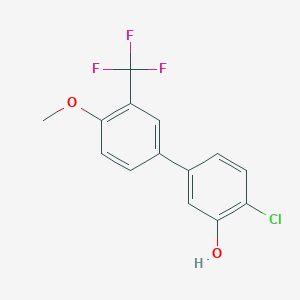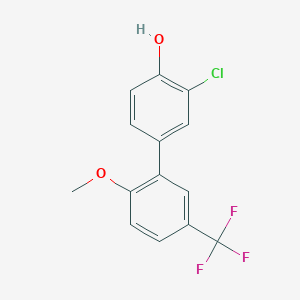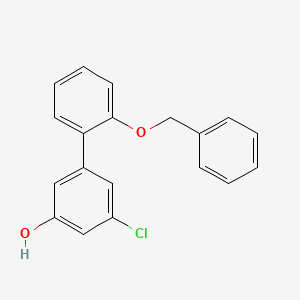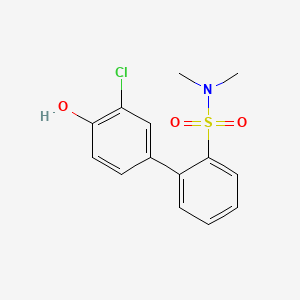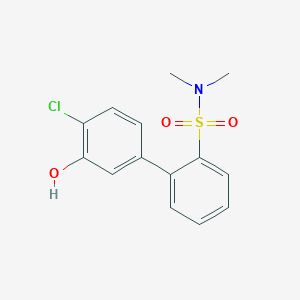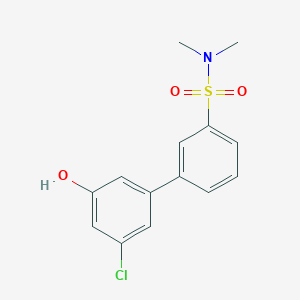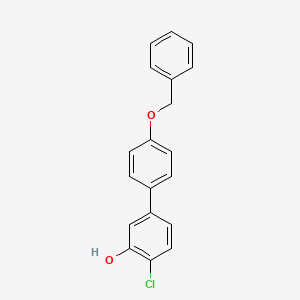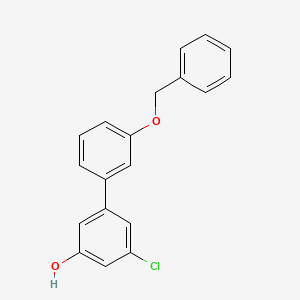
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (also known as 2-CP) is an organic compound with a wide array of applications and uses. It is a colorless to pale yellow-colored crystalline solid with a molecular weight of 303.63 g/mol and a melting point of 115-117°C. 2-CP is a highly polar compound with a strong affinity for water, making it a useful reagent in a variety of organic synthesis applications. It is also used as a corrosion inhibitor in industrial applications, and as a preservative in food and pharmaceuticals.
Mechanism of Action
2-CP acts as a reagent in the synthesis of various compounds. In the presence of an aqueous solution, 2-CP is able to react with other compounds to form various products. This reaction is driven by the formation of hydrogen bonds between the hydroxyl group of 2-CP and the other compounds. As a result, the reaction is able to occur in aqueous solution without the need for any additional reagents.
Biochemical and Physiological Effects
2-CP is a non-toxic compound and has no known adverse effects on human health. It is not known to be carcinogenic or mutagenic, and is not classified as a hazardous substance. In addition, 2-CP has been found to have no effect on the reproductive system or on the development of embryos.
Advantages and Limitations for Lab Experiments
2-CP is a highly polar compound, making it a useful reagent in a variety of organic synthesis applications. It is also relatively inexpensive and easy to obtain, making it a convenient reagent for laboratory experiments. However, it is important to note that 2-CP is not as stable as other reagents, and can degrade over time.
Future Directions
The use of 2-CP in scientific research is expected to continue to grow in the future. There is potential for its use in the synthesis of various compounds, such as heterocyclic compounds, pharmaceuticals, and other organic compounds. In addition, there is potential for its use in the synthesis of various metal complexes, such as copper(II) and nickel(II) complexes. There is also potential for its use as a corrosion inhibitor in industrial applications, and as a preservative in food and pharmaceuticals. Finally, there is potential for its use in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).
Synthesis Methods
2-CP is typically synthesized through a reaction between N,N-dimethylsulfamoylchloride and 2-chlorophenol. This reaction is carried out in aqueous solution at room temperature, and yields a 95% pure product. The reaction can be represented as follows:
N,N-dimethylsulfamoylchloride + 2-chlorophenol → 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
Scientific Research Applications
2-CP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and other organic compounds. It has also been used in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl chloride). In addition, 2-CP has been used in the synthesis of various metal complexes, such as copper(II) and nickel(II) complexes.
properties
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTCKIAIJPJVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
